molecular formula C7H8N2O5 B1335056 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid CAS No. 22384-33-4

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

Cat. No. B1335056
CAS RN: 22384-33-4
M. Wt: 200.15 g/mol
InChI Key: YARSJLGLRSDQOK-UHFFFAOYSA-N
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Description

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, also known as 3-TPA, is an organic compound and a derivative of propionic acid. It is a member of the pyrimidine class of compounds and is composed of two nitrogen atoms and two oxygen atoms. 3-TPA is a versatile compound that can be used in a variety of applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug in the treatment of certain medical conditions.

Scientific Research Applications

  • Anti-inflammatory and Analgesic Properties :

    • A study has synthesized (pyrimidin-5-yl)-2-propionic acids and tested them for anti-inflammatory and analgesic activity, finding moderate efficacy in some compounds (Kvita & Schweizer, 1989).
  • Antitumor Activity :

    • Pyrido[2,3-d]pyrimidine derivatives, which include structures related to 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, have been synthesized and shown potent antitumor activity. One compound, in particular, demonstrated significant effectiveness against Ehrlich ascites carcinoma in mice (Gineinah et al., 2013).
  • Osteoporosis Treatment :

    • Compounds related to this chemical, specifically pyrimidin-5-yl nonanoic acid derivatives, have been identified as potent antagonists of the αvβ3 receptor and showed promise in the treatment of osteoporosis (Coleman et al., 2004).
  • Synthesis of Novel Compounds :

    • The chemical has been used in the synthesis of various novel compounds. For instance, a study reported the acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, leading to the creation of new pyrimidin-5-ium perchlorates and dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones (Tolkunov et al., 2013).
  • Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase :

    • Derivatives of this compound have been studied as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 2005).
  • FLAP Inhibitors for Skin Disorders :

    • Pyrimidin-2-yl-benzyl-indol-2-yl-propionic acid derivatives have been identified as FLAP inhibitors suitable for topical administration in the treatment of skin disorders involving leukotriene production (Stock et al., 2010).
  • Catalysis in Chemical Reactions :

    • The compound and its derivatives have been used in catalyzing various chemical reactions, such as the synthesis of chromene derivatives with potential as anticancer drugs (Santana et al., 2020).
  • Herbicidal Activity :

    • Pyrimidinyl derivatives containing an α-amino phosphonate moiety have shown herbicidal activity, especially against dicotyledonous weeds (Yu & Shi, 2010).

properties

IUPAC Name

3-(2,4,6-trioxo-1,3-diazinan-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c10-4(11)2-1-3-5(12)8-7(14)9-6(3)13/h3H,1-2H2,(H,10,11)(H2,8,9,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARSJLGLRSDQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389219
Record name 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

CAS RN

22384-33-4
Record name 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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